N-(2,2,2-trifluoroethyl)oxetan-3-amine N-(2,2,2-trifluoroethyl)oxetan-3-amine
Brand Name: Vulcanchem
CAS No.: 1342774-30-4
VCID: VC2941767
InChI: InChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2
SMILES: C1C(CO1)NCC(F)(F)F
Molecular Formula: C5H8F3NO
Molecular Weight: 155.12 g/mol

N-(2,2,2-trifluoroethyl)oxetan-3-amine

CAS No.: 1342774-30-4

Cat. No.: VC2941767

Molecular Formula: C5H8F3NO

Molecular Weight: 155.12 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2,2-trifluoroethyl)oxetan-3-amine - 1342774-30-4

Specification

CAS No. 1342774-30-4
Molecular Formula C5H8F3NO
Molecular Weight 155.12 g/mol
IUPAC Name N-(2,2,2-trifluoroethyl)oxetan-3-amine
Standard InChI InChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2
Standard InChI Key XMRONXNNYFFSOS-UHFFFAOYSA-N
SMILES C1C(CO1)NCC(F)(F)F
Canonical SMILES C1C(CO1)NCC(F)(F)F

Introduction

N-(2,2,2-trifluoroethyl)oxetan-3-amine is a fluorinated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound combines an oxetane ring with a trifluoroethylamine moiety, imparting distinctive electronic properties that make it a valuable intermediate in various chemical syntheses.

Synthesis Methods

N-(2,2,2-trifluoroethyl)oxetan-3-amine can be synthesized through various methods, often involving the reaction of trifluoroethylamine with oxetan derivatives. A common synthesis route involves heating a mixture of 2,2,2-trifluoroethyl chloroacetate with an amine under controlled conditions to facilitate nucleophilic substitution. Typical conditions include the use of solvents like dichloromethane and temperatures ranging from room temperature to 80 °C over several hours.

Medicinal Chemistry

N-(2,2,2-trifluoroethyl)oxetan-3-amine serves as a key intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry, particularly in the development of antibacterial agents. Its fluorinated nature enhances metabolic stability and biological activity, making it an attractive component for drug development.

Chemical Reactions

This compound participates in various chemical reactions, including 1,3-dipolar cycloaddition reactions, which require specific conditions such as temperature control and solvent choice to optimize yields.

Safety and Handling

N-(2,2,2-trifluoroethyl)oxetan-3-amine poses several health risks and requires careful handling:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye damage .

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, eye protection, and face protection .

Research Findings and Future Directions

Research on N-(2,2,2-trifluoroethyl)oxetan-3-amine highlights its potential in medicinal chemistry, particularly in developing compounds with enhanced biological activity. Future studies may focus on optimizing synthesis methods and exploring its applications in drug development.

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